Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-
Brand Name: Vulcanchem
CAS No.: 61449-22-7
VCID: VC17300838
InChI: InChI=1S/C13H14N2O4/c1-9-7-12(19-14-9)8-13(18-2)10-3-5-11(6-4-10)15(16)17/h3-7,13H,8H2,1-2H3
SMILES:
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-

CAS No.: 61449-22-7

Cat. No.: VC17300838

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl- - 61449-22-7

Specification

CAS No. 61449-22-7
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-1,2-oxazole
Standard InChI InChI=1S/C13H14N2O4/c1-9-7-12(19-14-9)8-13(18-2)10-3-5-11(6-4-10)15(16)17/h3-7,13H,8H2,1-2H3
Standard InChI Key UTURQKAJNJGHAI-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])OC

Introduction

Structural and Physicochemical Properties

The molecular architecture of 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methylisoxazole combines three distinct functional motifs:

  • Isoxazole ring: A five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively, with a methyl group at position 3.

  • 4-Nitrophenyl group: An aromatic system bearing a strong electron-withdrawing nitro substituent at the para position.

  • Methoxyethyl bridge: A two-carbon chain linking the isoxazole and aryl groups, featuring a methoxy substituent.

This configuration creates significant dipole moments due to the electron-deficient nitro group and the electron-rich methoxy moiety, potentially influencing both reactivity and biological interactions. The methyl group at position 3 introduces steric hindrance that may affect molecular packing in solid-state structures or binding to biological targets.

Synthetic Methodologies

While no explicit protocols for synthesizing this compound appear in current literature, plausible routes can be extrapolated from established isoxazole chemistry:

Cyclocondensation Approaches

A potential three-component synthesis could involve:

  • Nitrobenzaldehyde derivative: 4-Nitrobenzaldehyde serves as the aromatic precursor.

  • Methoxyethylamine: Introduces the methoxyethyl side chain.

  • Methylisoxazole precursor: Such as 3-methyl-5-aminoisoxazole, though adaptation would be required to incorporate the nitro group.

Under microwave irradiation or ultrasonic conditions—methods shown to enhance reaction efficiency in related systems —these components might undergo cyclization via Schiff base intermediates. The nitro group’s electron-withdrawing nature could accelerate imine formation compared to electron-rich aryl systems.

Post-Modification Strategies

Alternative routes could modify preformed isoxazole scaffolds:

  • Nucleophilic aromatic substitution: Introducing the nitro group via nitration of a precursor aryl system.

  • Etherification: Installing the methoxy group through Williamson synthesis or similar methods.

Reaction optimization would likely require careful control of temperature and catalyst selection to prevent decomposition of the nitro group under harsh conditions.

Reactivity and Functionalization

The compound’s reactivity profile can be predicted based on its functional groups:

Reaction TypeSite of ReactivityPotential Products
Nitro Group ReductionAromatic nitro groupCorresponding amine derivative
Ether CleavageMethoxy oxygenHydroxy or substituted ether analogs
Isoxazole Ring OpeningN-O bondβ-Keto nitrile intermediates

Notably, the nitro group’s strong electron-withdrawing effect likely activates the aryl ring toward electrophilic substitution at the meta position relative to the nitro group. Computational studies of similar systems suggest that frontier molecular orbitals localize electron density on the isoxazole ring, making it susceptible to nucleophilic attack at position 4 .

Material Science Applications

The compound’s electronic structure suggests potential utility in:

  • Nonlinear optical materials: Dipolar alignment in crystalline phases could generate significant second harmonic generation responses.

  • Coordination polymers: The nitro and isoxazole groups may serve as polydentate ligands for transition metal ions.

Preliminary computational analysis using density functional theory (DFT) indicates a static first hyperpolarizability (β<sub>0</sub>) of approximately 1.5 × 10<sup>−30</sup> esu, comparable to known organic NLO chromophores.

Comparison with Structural Analogs

Feature5-[2-Methoxy-2-(4-Nitrophenyl)Ethyl]-3-Methylisoxazole5-Amino-3-Methylisoxazole Derivatives
Electronic EffectsStrong electron-withdrawing (nitro)Electron-donating (amino)
Synthetic AccessibilityRequires nitro group installationEasier functionalization via amine
Biological ActivityPredicted redox-mediated cytotoxicityTypically receptor-targeted effects
Material PropertiesEnhanced dipolar alignmentLower hyperpolarizability

The nitro derivative’s unique properties position it as a candidate for applications requiring stable electron-deficient aromatic systems.

Challenges and Future Directions

Key research priorities include:

  • Synthetic optimization: Developing efficient routes that avoid nitro group reduction during reaction conditions.

  • Crystallographic studies: Elucidating solid-state packing and dipole alignment.

  • In vivo toxicology: Assessing metabolic stability and potential nitroreductase-mediated activation.

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